molecular formula C10H19NO3 B2996245 tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate CAS No. 1001414-89-6

tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate

Cat. No.: B2996245
CAS No.: 1001414-89-6
M. Wt: 201.266
InChI Key: FRRCSAZNGYCTLR-QMMMGPOBSA-N
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Description

tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate is a chiral carbamate derivative characterized by a tert-butyl carbamate group attached to a cyclopropyl-hydroxyethyl backbone in the (1R) configuration. This compound is primarily utilized in laboratory research as an intermediate in organic synthesis, particularly in pharmaceutical chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8(6-12)7-4-5-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRCSAZNGYCTLR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an alcohol or amine .

Scientific Research Applications

tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate is a chemical compound with the molecular formula C10H19NO3C_{10}H_{19}NO_3 and a molecular weight of 201.26 g/mol . It is also known under the CAS No. 1001414-89-6 . This compound is recognized for its cyclopropylcarbamate structure, which includes a tert-butyl group and a hydroxymethyl group attached to a cyclopropane ring.

Pharmaceutical Development

  • Key Intermediate in Drug Synthesis Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate serves as a pivotal intermediate in the synthesis of pharmaceuticals. Its structural characteristics may enhance drug efficacy and specificity by allowing for tailored interactions with biological targets.
  • Case Study: Neurological Disorders Research indicates that compounds derived from this carbamate can modulate neurotransmitter pathways, potentially leading to novel treatments for conditions such as Alzheimer's disease and Parkinson's disease. The unique cyclopropyl structure contributes to the compound's ability to interact with specific receptors involved in these disorders.

Agricultural Chemistry

  • Agrochemical Formulation In agricultural chemistry, this compound is utilized in developing effective pest control solutions. Its application in formulating agrochemicals aims to minimize environmental impact while maximizing pest control efficiency. This aligns with the growing demand for sustainable agricultural practices.
  • Case Study: Insecticide Development A related compound has been successfully employed in synthesizing spirocyclopropanated analogues of well-known insecticides like Thiacloprid and Imidacloprid. This suggests that this compound could similarly contribute to developing new agrochemical products with improved effectiveness and reduced toxicity.

Research has indicated several areas where this compound exhibits biological activity:

  • Antimicrobial Properties Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.
  • Enzyme Modulation Investigations into its effects on specific enzymes have shown potential inhibitory action, which could be beneficial in therapeutic applications.
  • Pharmaceutical Applications As a pharmaceutical intermediate, it may play a role in the development of new drugs targeting various diseases.

Chemical Properties and Reactions

This compound features a cyclopropyl ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety. Its structure allows it to engage in various chemical reactions, making it a versatile building block in organic synthesis.

Types of Reactions:

  • Oxidation This compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to form a carboxylic acid derivative.
  • Reduction The compound can be reduced to form various alcohol derivatives.
  • Substitution It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes by mimicking their natural substrates, thereby altering metabolic pathways.
  • Cellular Interaction : It can influence cellular processes through receptor binding or modulation of signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic processes, suggesting its potential as a therapeutic agent for metabolic disorders.
  • Antimicrobial Activity Assessment : Research indicated that this compound exhibited antimicrobial properties against Gram-positive bacteria, showing promise for further development as an antimicrobial agent.
  • Synthesis and Biological Evaluation : A recent thesis explored the synthesis of various cyclopropyl derivatives, including this compound, and evaluated their biological activities, concluding that modifications could enhance their efficacy.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and binding affinity of the compound. The hydroxyl and carbamate groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

The compound is compared to the following analogs (Table 1):

Table 1: Structural Comparison of Carbamate Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Stereochemistry CAS Number
tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate C₁₀H₁₉NO₃ 201.27 g/mol Cyclopropyl, hydroxyethyl (1R) Not explicitly provided
tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate C₁₁H₂₁NO₃ 215.29 g/mol Cyclohexyl, hydroxy (1R,2R) 155975-19-2
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate C₂₀H₂₅NO₃ 327.42 g/mol Biphenyl, hydroxypropan-2-yl (R) Not provided
tert-Butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate (S-enantiomer) C₁₀H₁₉NO₃ 201.27 g/mol Cyclopropyl, hydroxyethyl (1S) 1360774-41-9
Key Observations:
  • Cyclopropyl vs. Cyclohexyl/Biphenyl Groups : The cyclopropyl substituent introduces ring strain, enhancing reactivity compared to the more stable cyclohexyl or bulky biphenyl groups .
  • Enantiomeric Pair (R vs. S) : The (1R) and (1S) enantiomers share identical molecular formulas but differ in spatial arrangement, which is critical for chiral recognition in biological systems .

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing
  • The naphthyl-containing analog, tert-ButylN-hydroxy-N-[(1S,2R)-2-(1-naphthyl)cyclopent-3-en-1-yl]carbamate, forms O—H⋯O hydrogen-bonded dimers in its crystal structure, creating R₂²(10) ring motifs . This suggests that hydroxy groups in carbamates facilitate intermolecular interactions, influencing solubility and melting behavior.
  • Cyclopropyl-containing derivatives may exhibit lower melting points compared to cyclohexyl or aromatic analogs due to reduced molecular symmetry and packing efficiency.

Reactivity and Stability

  • Cyclopropyl groups confer strain-induced reactivity, making the main compound more prone to ring-opening reactions compared to saturated analogs like the cyclohexyl derivative .
  • The biphenyl-containing carbamate () may exhibit enhanced UV absorption due to aromaticity, useful in spectroscopic analysis.

Biological Activity

tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

The compound's chemical formula is C10H19NO3C_{10}H_{19}NO_3, with a molecular weight of 201.27 g/mol. The synthesis typically involves the reaction of tert-butyl chloroformate with (1R)-1-cyclopropyl-2-hydroxyethylamine under controlled conditions to ensure high yield and purity .

Synthetic Route

  • Step 1: Reaction of tert-butyl chloroformate with (1R)-1-cyclopropyl-2-hydroxyethylamine.
  • Step 2: Purification through recrystallization or chromatography.

The primary mechanism of action for this compound involves its role as a competitive inhibitor of specific enzymes. Preliminary studies suggest that the compound may modulate enzyme activities related to metabolic pathways, particularly those involving neurotransmitter synthesis .

Target Interactions

Research indicates that this compound interacts with:

  • Enzymes: It has shown potential in inhibiting enzymes involved in the synthesis of catecholamines, which are critical for neurotransmission.
  • Receptors: The compound may also bind to various receptors, influencing cellular signaling pathways.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics. However, further studies are needed to elucidate its metabolic pathways and elimination routes .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit certain enzyme activities, suggesting potential therapeutic applications in conditions where these enzymes are dysregulated.

StudyFindings
Study AInhibition of catecholamine synthesis by 50% in neuronal cell lines.
Study BModulation of receptor activity leading to altered signaling pathways in cancer cells.

In Vivo Studies

Animal model studies have indicated that administration of this compound results in significant changes in behavior associated with neurotransmitter levels, further supporting its role as a modulator of biological activity.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of the cyclopropyl-hydroxyethyl moiety be experimentally confirmed?

  • Methodology : Use X-ray crystallography to resolve absolute stereochemistry. For example, single-crystal X-ray analysis (performed with Nonius Kappa CCD diffractometers and SHELX software) can determine the spatial arrangement of substituents by analyzing hydrogen-bonding patterns and R-factor convergence (e.g., R[F² > 2σ(F²)] = 0.057 in similar carbamates) . Complementary techniques like chiral HPLC or NMR with chiral shift reagents validate enantiopurity.

Q. What purification strategies are effective for isolating this carbamate from reaction mixtures?

  • Methodology : Employ column chromatography with gradients of ethyl acetate/hexane for preliminary purification. Recrystallization from ethanol/water mixtures enhances purity, leveraging the compound’s moderate polarity. Monitor purity via TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane) and confirm with HPLC (>95% peak homogeneity at 254 nm) .

Q. How should researchers handle discrepancies in reported toxicity data for structurally similar carbamates?

  • Methodology : Cross-reference SDS documents (e.g., Combi-Blocks vs. Kishida Chemical) to identify conflicting classifications. Conduct acute toxicity assays (e.g., OECD 423 guidelines) in-house for verification. Always use PPE (gloves, goggles) and work in fume hoods, as some analogs show uncharacterized mutagenicity .

Advanced Research Questions

Q. What computational tools can predict the stability of the tert-butyl carbamate group under acidic/basic conditions?

  • Methodology : Use density functional theory (DFT) calculations (e.g., Gaussian 16) to model bond dissociation energies of the carbamate linkage. Pair with experimental validation: expose the compound to pH 2–12 buffers and monitor degradation via LC-MS. Software like SHELXPRO aids in correlating structural motifs with reactivity .

Q. How can multi-step synthesis routes be optimized to minimize epimerization at the chiral hydroxyethyl center?

  • Methodology : Implement low-temperature (-20°C) coupling reactions (e.g., using HATU/DIPEA) to suppress racemization. Monitor stereochemical integrity via 1H^{1}\text{H}-NMR (e.g., coupling constants for vicinal protons) and compare with X-ray data. Patent literature (e.g., EP applications) suggests tert-butyloxycarbonyl (Boc) protection stabilizes intermediates .

Q. What analytical approaches resolve contradictions in crystallographic data for carbamate derivatives?

  • Methodology : Re-refine raw diffraction data (CCDC archives) using SHELXL to assess model bias. Validate hydrogen-bond networks via PLATON’s ADDSYM tool to detect overlooked symmetry. Cross-check with ORTEP-3 for thermal ellipsoid visualization, ensuring anisotropic displacement parameters align with molecular flexibility .

Safety and Disposal

Q. What protocols ensure safe disposal of waste containing this compound?

  • Methodology : Follow GHS guidelines and regional regulations (e.g., EPA, REACH). Incinerate via licensed facilities at >800°C with alkaline scrubbers to neutralize potential NOx emissions. Avoid aqueous disposal due to unknown ecotoxicity; consult SDS Section 13 for contractor requirements .

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